molecular formula C10H10N6S3 B11072264 3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11072264
M. Wt: 310.4 g/mol
InChI Key: ROGDPLNTLJHOPE-UHFFFAOYSA-N
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Description

3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

The synthesis of 3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.

Scientific Research Applications

3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways they regulate. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Compared to these compounds, 3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific combination of thiazole and triazole rings, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C10H10N6S3

Molecular Weight

310.4 g/mol

IUPAC Name

3,5-dimethyl-7-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C10H10N6S3/c1-5-12-7-6(18-10(17)16(7)3)8(13-5)19-9-14-11-4-15(9)2/h4H,1-3H3

InChI Key

ROGDPLNTLJHOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)SC3=NN=CN3C)SC(=S)N2C

Origin of Product

United States

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